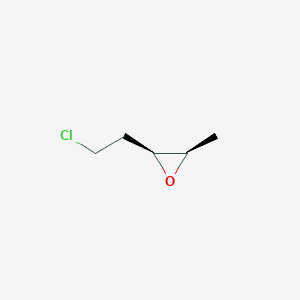
(2S,3R)-2-(2-Chloroethyl)-3-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(2-Chloroethyl)-3-methyloxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its chiral centers, which give it specific stereochemistry and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-(2-Chloroethyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of (2-chloroethyl)ethene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps for purification, such as distillation or crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the epoxide ring is opened to form diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen in the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-) can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of halohydrins or other substituted products.
Scientific Research Applications
Chemistry: In chemistry, (2S,3R)-2-(2-Chloroethyl)-3-methyloxirane is used as a building block for the synthesis of more complex molecules. Its reactivity and stereochemistry make it valuable in the development of chiral compounds.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form covalent bonds with biological targets makes it a candidate for developing enzyme inhibitors.
Industry: Industrially, this compound is used in the production of polymers and resins. Its reactivity with various monomers allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(2-Chloroethyl)-3-methyloxirane involves its ability to form covalent bonds with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with biological molecules, such as proteins and DNA, potentially leading to the formation of covalent adducts.
Comparison with Similar Compounds
(2S,3R)-2,3-Butanediol: Another chiral epoxide with similar stereochemistry.
(2S,3R)-2,3-Epoxybutane: A structurally related epoxide with different substituents.
(2S,3R)-2,3-Dimethyloxirane: An epoxide with two methyl groups instead of a chloroethyl group.
Uniqueness: (2S,3R)-2-(2-Chloroethyl)-3-methyloxirane is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other epoxides that may lack such functional groups.
Properties
CAS No. |
62614-69-1 |
|---|---|
Molecular Formula |
C5H9ClO |
Molecular Weight |
120.58 g/mol |
IUPAC Name |
(2S,3R)-2-(2-chloroethyl)-3-methyloxirane |
InChI |
InChI=1S/C5H9ClO/c1-4-5(7-4)2-3-6/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
DDLQNHHSWYGUDU-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)CCCl |
Canonical SMILES |
CC1C(O1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















